molecular formula C19H14N4O3 B2878473 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide CAS No. 1797962-98-1

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Cat. No.: B2878473
CAS No.: 1797962-98-1
M. Wt: 346.346
InChI Key: HZDYKFLDAGSUBA-UHFFFAOYSA-N
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Description

“N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide” is a complex organic compound that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains an oxadiazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of these functional groups could give this compound interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and oxadiazole rings would likely contribute to the compound’s aromaticity . The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, potentially affecting the compound’s solubility and boiling point .

Scientific Research Applications

Biological Activities and Therapeutic Potentials

Antimicrobial Activity

Compounds similar to the requested chemical, incorporating nicotinamide derivatives and featuring furan-2-yl and 1,2,4-oxadiazol-5-yl groups, have shown significant in vitro antimicrobial activities. These activities were tested against both Gram-positive and Gram-negative bacteria, as well as fungal species, highlighting their potential as broad-spectrum antimicrobial agents (Patel & Shaikh, 2010).

Antiprotozoal Activity

A study on the synthesis and antiprotozoal activity of aza-analogues of furamidine demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds showing curative properties in an in vivo mouse model. This suggests potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).

Cancer Research

Research into small molecule inhibitors of nicotinamide N-methyltransferase (NNMT), a biotransforming enzyme linked with several cancers, has identified compounds with significant inhibitory activity. This opens avenues for developing new cancer therapies by targeting abnormal NNMT activity (Neelakantan et al., 2017).

Corrosion Inhibition

Nicotinamide derivatives have been investigated for their corrosion inhibition effects on mild steel in acidic solutions. These studies suggest applications in protecting industrial materials and equipment from corrosion (Chakravarthy, Mohana, & Kumar, 2014).

Chemical Properties and Applications

Energetic Materials

Compounds containing oxadiazole or furazan groups have been explored for their potential as insensitive energetic materials. Their thermal stability and insensitivity to impact and friction make them suitable for applications in safer explosives and propellants (Yu et al., 2017).

Gastroprotective Effects

The derivative 1-methylnicotinamide has demonstrated potent gastroprotective effects against stress-induced gastric lesions. This indicates potential therapeutic applications in protecting the gastric mucosa under stress conditions (Brzozowski et al., 2008).

Metabolic Studies

NNMT plays a crucial role in metabolic processes in various tissues, including adipose tissue. Research into NNMT's function and its products, such as 1-methylnicotinamide, has implications for understanding and treating metabolic disorders (Riederer et al., 2009).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds containing furan and oxadiazole rings have been studied for their potential antitubercular activity, so this compound might act via a similar mechanism .

Future Directions

Future research on this compound could explore its potential biological activities, based on the known activities of furans and oxadiazoles. It could also involve further exploration of its chemical properties and reactions .

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19(14-6-3-9-20-12-14)21-15-7-2-1-5-13(15)11-17-22-18(23-26-17)16-8-4-10-25-16/h1-10,12H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDYKFLDAGSUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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